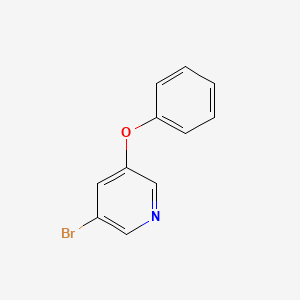

3-Bromo-5-phenoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAAKVXECVQWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631775 | |

| Record name | 3-Bromo-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-63-5 | |

| Record name | 3-Bromo-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-5-phenoxypyridine from 3,5-dibromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Bromo-5-phenoxypyridine, a valuable intermediate in medicinal chemistry and organic synthesis. The core of this transformation is the selective nucleophilic aromatic substitution (SNAr) of a single bromide from the starting material, 3,5-dibromopyridine, with a phenoxide nucleophile. This process, often conducted under basic conditions, is a type of Ullmann condensation or etherification.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. In 3,5-dibromopyridine, the C3 and C5 positions are electronically activated for substitution. The reaction involves the in situ generation of a phenoxide ion using a suitable base, which then displaces one of the bromide leaving groups. Achieving mono-substitution over di-substitution is a key challenge, often controlled by stoichiometry and reaction conditions.

Data Presentation: Comparative Reaction Conditions

While a specific, peer-reviewed protocol for the synthesis of this compound is not extensively detailed in readily available literature, conditions can be reliably inferred from analogous reactions involving 3,5-dibromopyridine and various nucleophiles. The following table summarizes conditions for similar transformations, providing a valuable reference for reaction optimization.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst/Additive | Reference |

| 1 | Methanol | Sodium Hydride (60%) | DMF | 90 | 1 | 73 | None | [1] |

| 2 | Methanol | Sodium Pellets | DMF | 70 | 4 | 62 | None | [1] |

| 3 | N-Methylaniline | Sodium Hydride (60%) | DMF | 100 | 2 | Not Specified | None | [2] |

| 4 | 4-Phenylphenol | Cesium Carbonate | THF | Reflux (~66) | 4 | Not Specified | None | [3] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from highly analogous, documented procedures for the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.[1] This protocol serves as a robust starting point for laboratory synthesis.

Materials and Reagents:

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3,5-Dibromopyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of Sodium Phenoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add phenol (1.0 eq.). Suspend the phenol in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 - 1.5 eq.) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching of the gas.

-

Allow the mixture to stir at room temperature or warm gently (e.g., to 60 °C) until the gas evolution ceases and a clear solution of sodium phenoxide is formed.

-

Nucleophilic Substitution: To the resulting solution, add 3,5-dibromopyridine (1.0 eq.).

-

Heat the reaction mixture to 90-100 °C and maintain this temperature, with stirring, for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers and wash them with water, followed by brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5-10% ethyl acetate) as the eluent to yield this compound as the final product.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Bromo-5-phenoxypyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-phenoxypyridine is a halogenated aromatic ether with a pyridine core. This compound is of interest to researchers in medicinal chemistry and materials science due to its structural motifs, which are present in a variety of biologically active molecules and functional materials. The presence of a bromine atom at the 3-position and a phenoxy group at the 5-position of the pyridine ring offers versatile opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and structural features of this compound, along with plausible experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

This compound is a compound with the molecular formula C₁₁H₈BrNO. Its chemical structure consists of a pyridine ring substituted with a bromine atom and a phenoxy group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO | N/A |

| Molecular Weight | 250.09 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES String | C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | N/A |

| InChI Key | VIAAKVXECVQWOE-UHFFFAOYSA-N | N/A |

| Boiling Point | 311.561 °C at 760 mmHg | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis

Proposed Experimental Protocol: Ullmann Condensation

A likely synthetic pathway involves the reaction of 3,5-dibromopyridine with phenol in the presence of a copper catalyst and a base. The phenoxide, generated in situ, would displace one of the bromine atoms on the pyridine ring.

Materials:

-

3,5-Dibromopyridine

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene (for azeotropic removal of water, if necessary)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq), phenol (1.0-1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1-0.2 eq).

-

Add anhydrous DMF or DMSO as the solvent.

-

The reaction mixture is then heated to a temperature typically ranging from 100 to 150 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Diagram 1: Proposed Synthesis of this compound via Ullmann Condensation

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the bromine substituent. The protons of the phenoxy group will also resonate in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to bromine and the ether oxygen will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Biological Activity

There is currently no publicly available information on the biological activity or signaling pathway involvement of this compound. However, the phenoxypyridine scaffold is present in a number of compounds with demonstrated biological activities, including as herbicides and potential kinase inhibitors. The bromo-substituent also offers a handle for further chemical derivatization, for instance, through Suzuki or other cross-coupling reactions, to generate libraries of compounds for biological screening.

Given the lack of direct data, a logical first step for researchers interested in the biological potential of this compound would be to perform broad in vitro screening assays.

Diagram 2: General Workflow for Biological Activity Screening

Caption: A general workflow for the initial biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential as a versatile intermediate in synthetic chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest that it can be synthesized through established methods like the Ullmann condensation. Its potential for further functionalization makes it an attractive starting material for the generation of novel compounds for evaluation in drug discovery and materials science. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its biological activities.

Spectroscopic Analysis of 3-Bromo-5-phenoxypyridine: A Technical Guide

Disclaimer: As of December 2025, publicly accessible spectroscopic data for 3-Bromo-5-phenoxypyridine (CAS No. 28232-63-5) is not available. The following guide provides predicted spectroscopic data based on established principles of NMR, MS, and IR spectroscopy and analysis of structurally similar compounds. The experimental protocols are generalized for a solid aromatic compound of this nature.

Predicted Spectroscopic Data

The structural features of this compound—a disubstituted pyridine ring linked to a phenyl group via an ether bond—give rise to predictable spectroscopic signatures. The bromine atom, the nitrogen atom, and the ether linkage all exert distinct electronic effects that influence the chemical environment of the molecule's protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | H-2 (Pyridine) |

| ~8.28 | d | 1H | H-6 (Pyridine) |

| ~7.55 | t | 1H | H-4 (Pyridine) |

| ~7.40 | t | 2H | H-3', H-5' (Phenyl) |

| ~7.20 | t | 1H | H-4' (Phenyl) |

| ~7.05 | d | 2H | H-2', H-6' (Phenyl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-5 (Pyridine) |

| ~156.5 | C-1' (Phenyl) |

| ~148.0 | C-2 (Pyridine) |

| ~142.0 | C-6 (Pyridine) |

| ~130.0 | C-3', C-5' (Phenyl) |

| ~125.0 | C-4' (Phenyl) |

| ~124.0 | C-4 (Pyridine) |

| ~120.0 | C-2', C-6' (Phenyl) |

| ~118.0 | C-3 (Pyridine) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 251 / 249 | High | [M]⁺ (Molecular ion peak with ⁷⁹Br and ⁸¹Br isotopes) |

| 172 | Moderate | [M - C₆H₅O]⁺ (Loss of phenoxy radical) |

| 156 / 154 | Moderate | [M - C₆H₅]⁺ (Loss of phenyl radical) |

| 93 | High | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Strong | Aromatic C=C and C=N Ring Stretching |

| 1250 - 1200 | Strong | Aryl-O Asymmetric Stretch (Ether) |

| 1050 - 1000 | Medium | Aryl-O Symmetric Stretch (Ether) |

| ~800 | Strong | C-H Out-of-plane Bending |

| 700 - 600 | Medium | C-Br Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1]

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The NMR spectra are acquired on a spectrometer operating at a proton frequency of 500 MHz.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: Typically 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

Chemical Shift Reference: The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Chemical Shift Reference: The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.

-

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z ratio.[3]

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Alternative (Thin Film Method):

-

Dissolve a small amount of the solid in a volatile solvent like methylene chloride.

-

Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[6]

-

-

Data Acquisition:

-

Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or a clean salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Bromo-5-phenoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the formation of an ether linkage between a substituted pyridine ring and a phenyl group. The most common and effective methods involve the nucleophilic aromatic substitution (SNA_r) reaction, often facilitated by copper catalysis in what is known as the Ullmann condensation. The primary starting materials for this transformation are 3,5-dibromopyridine and phenol.

An alternative, though less direct, route involves the synthesis of a 3-bromo-5-hydroxypyridine intermediate, which is subsequently subjected to an etherification reaction.

Primary Synthetic Route: Ullmann Condensation

The most direct and widely applicable method for the synthesis of this compound is the copper-catalyzed Ullmann condensation of 3,5-dibromopyridine with phenol. This reaction typically involves the use of a copper(I) salt as a catalyst, a base to deprotonate the phenol, and a high-boiling polar aprotic solvent.

A general reaction scheme is as follows:

Caption: Ullmann condensation route to this compound.

Experimental Protocol: Copper-Catalyzed O-Arylation of 3,5-Dibromopyridine

This protocol is adapted from established methods for Ullmann-type reactions.[1][2]

Materials:

-

3,5-Dibromopyridine

-

Phenol

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and potassium phosphate (2.0 mmol).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.

-

Heat the reaction mixture to a temperature between 100-140 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromopyridine | General |

| Reagent | Phenol | General |

| Catalyst | Copper(I) Iodide | [1] |

| Ligand | Picolinic Acid | [1] |

| Base | Potassium Phosphate | [1] |

| Solvent | DMSO | [1] |

| Temperature | 100-140 °C | [4] |

| Typical Yield | Moderate to Excellent | [3] |

Table 1: Summary of Reaction Parameters for the Ullmann Condensation.

Characterization Data (Predicted):

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are expected.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine and phenyl ring protons. The pyridine protons are expected in the aromatic region, with distinct coupling patterns. The phenyl protons will also appear in the aromatic region. |

| ¹³C NMR | Signals for all eleven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to bromine, oxygen, and nitrogen). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈BrNO). |

Table 2: Expected Analytical Data for this compound.

Alternative Synthetic Pathway: Two-Step Synthesis via 3-Bromo-5-hydroxypyridine

An alternative approach involves the initial synthesis of 3-bromo-5-hydroxypyridine, followed by an etherification reaction with a suitable phenylating agent. This method can be advantageous if 3-bromo-5-hydroxypyridine is a readily available starting material.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-hydroxypyridine

The synthesis of 3-bromo-5-hydroxypyridine can be achieved from 3,5-dibromopyridine through a nucleophilic substitution reaction with a hydroxide source, or via other multi-step sequences from different starting materials.

Step 2: Etherification of 3-Bromo-5-hydroxypyridine

Once 3-bromo-5-hydroxypyridine is obtained, it can be converted to this compound through a Williamson ether synthesis or a copper-catalyzed C-O coupling reaction with a phenyl halide.

Experimental Workflow:

Caption: General experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

The core of the primary synthetic route, the Ullmann condensation, proceeds through a catalytic cycle involving the copper catalyst.

References

3-Bromo-5-phenoxypyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information on 3-Bromo-5-phenoxypyridine, a heterocyclic compound with potential applications in synthetic chemistry. Due to the limited publicly available data, this document focuses on its fundamental properties and inferred synthetic strategies based on related compounds.

Core Compound Information

CAS Number: 28232-63-5 Molecular Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol

| Property | Value |

| CAS Number | 28232-63-5 |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

Synthesis and Experimental Protocols

A general approach would involve the reaction of a di-substituted pyridine, such as 3,5-dibromopyridine, with phenol in the presence of a suitable base and potentially a catalyst. The phenoxide anion, generated in situ, would act as the nucleophile, displacing one of the bromine atoms on the pyridine ring.

General Reaction Scheme:

Caption: A potential synthetic workflow for this compound.

Quantitative Data

No specific quantitative experimental data, such as IC50 values, binding affinities, or detailed pharmacokinetic data for this compound, were identified in the public domain.

Signaling Pathways and Biological Activity

Information regarding the biological activity or associated signaling pathways of this compound is currently unavailable in the scientific literature. Compounds with similar structural motifs, such as bromo- and phenoxy-substituted pyridines, are often investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals. However, the specific biological profile of this compound remains to be elucidated.

Conclusion

This compound is a defined chemical entity with established basic properties. While its potential as a synthetic intermediate is suggested by analogy to related compounds, a comprehensive understanding of its reactivity, biological activity, and associated experimental protocols is lacking in the current body of scientific literature. Further research is required to explore the potential applications of this compound in drug discovery and other areas of chemical science.

Reactivity of the Bromine Atom in 3-Bromo-5-phenoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-5-phenoxypyridine, a versatile building block in medicinal chemistry and materials science. The pyridine core, substituted with a phenoxy group and a bromine atom, offers multiple avenues for chemical modification, with the carbon-bromine bond being a key site for functionalization. This document details the primary reaction pathways for the transformation of this C-Br bond, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction to the Reactivity of this compound

The reactivity of the bromine atom in this compound is influenced by the electronic properties of the pyridine ring and the phenoxy substituent. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. However, the bromine at the 3-position is not optimally positioned for activation by the nitrogen lone pair. Consequently, the primary routes for functionalization at this position are through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most common and effective methods for the functionalization of this compound. The primary reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Tetrakis(triphenylphosphine)palladium(0) is a common choice. Palladium(II) acetate can be used with a phosphine ligand. |

| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine is standard. Buchwald's biaryl phosphine ligands can improve yields and substrate scope. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used. |

| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates and catalyst system. |

| Typical Yield | 70-95% | Yields are generally high for electron-deficient aryl bromides. |

This is a generalized protocol based on reactions with similar 3-bromopyridine derivatives.[1]

-

To a degassed solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₃PO₄ (2.0 equiv).

-

Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is degassed again.

-

The reaction mixture is heated to 90 °C under an inert atmosphere for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of a C-N bond between an aryl halide and an amine.[2][3] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogs

| Parameter | Condition | Notes |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) and palladium(II) acetate are common precursors. |

| Ligand | BINAP, Xantphos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is frequently used. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80-110 °C | The reaction temperature is dependent on the specific catalyst and substrates. |

| Typical Yield | 60-90% | Yields can be sensitive to the choice of ligand and the steric hindrance of the amine. |

This is a generalized protocol based on reactions with similar 3-bromopyridine derivatives.[4]

-

A mixture of this compound (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.4 equiv) is placed in a Schlenk tube.

-

Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv) are added.

-

The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous toluene is added, and the mixture is heated to 100 °C for 16-24 hours.

-

After cooling, the reaction mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5][6] This reaction is typically co-catalyzed by palladium and copper salts.

Table 3: Representative Conditions for Sonogashira Coupling of this compound Analogs

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) or palladium(II) complexes can be used. |

| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst. |

| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is used as both the base and often as the solvent. |

| Solvent | THF, DMF, Toluene | Anhydrous, aprotic solvents are used. |

| Temperature | Room Temperature to 100 °C | Reaction conditions are generally mild. |

| Typical Yield | 70-98% | High yields are often achieved with a variety of alkynes. |

This is a generalized protocol based on reactions with similar 2-amino-3-bromopyridines.[5]

-

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF) are added Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

-

Triethylamine (Et₃N, 2.0 equiv) is added as the base.

-

The reaction mixture is heated to 100 °C under an inert atmosphere for 3 hours.

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds.[7][8] While palladium-catalyzed reactions are often preferred, the Ullmann condensation provides an alternative, particularly for the formation of diaryl ethers.

Table 4: Representative Conditions for Ullmann Condensation of Aryl Bromides

| Parameter | Condition | Notes |

| Catalyst | CuI, Cu₂O, Cu powder | Copper(I) salts are commonly used. |

| Ligand | Phenanthroline, L-proline, DMEDA | Ligands can significantly improve reaction rates and yields. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required. |

| Solvent | DMF, DMSO, Pyridine, NMP | High-boiling polar aprotic solvents are typically used. |

| Temperature | 100-200 °C | Higher temperatures are often required compared to palladium-catalyzed reactions. |

| Typical Yield | 40-80% | Yields can be variable and substrate-dependent. |

This is a generalized protocol for the formation of diaryl ethers.[9]

-

A mixture of this compound (1.0 equiv), the phenol (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF is prepared.

-

CuI (0.1 equiv) and a ligand such as L-proline (0.2 equiv) are added.

-

The reaction mixture is heated to 120-150 °C for 24-48 hours under an inert atmosphere.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, typically with strong nucleophiles and at elevated temperatures. The electron-withdrawing effect of the pyridine nitrogen is generally not sufficient to strongly activate the 3-position for SNAr. However, this pathway should be considered as a potential side reaction, especially under harsh basic conditions.[10][11]

The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For this compound, the negative charge in the Meisenheimer complex cannot be effectively delocalized onto the nitrogen atom, making this pathway less favorable compared to palladium-catalyzed reactions.

Table 5: General Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition | Notes |

| Nucleophile | NaOMe, NaOEt, Amines | Strong nucleophiles are required. |

| Solvent | DMSO, DMF, NMP | Polar aprotic solvents are typically used. |

| Temperature | High (e.g., >150 °C) | Elevated temperatures are usually necessary to overcome the activation barrier. |

| Typical Yield | Variable | Yields are highly dependent on the substrate and reaction conditions. |

This is a generalized protocol and may require significant optimization for this compound.

-

To a solution of this compound (1.0 equiv) in a high-boiling polar aprotic solvent like DMSO is added a strong nucleophile such as sodium methoxide (2.0 equiv).

-

The reaction mixture is heated to a high temperature (e.g., 180 °C) in a sealed tube for an extended period.

-

The reaction is monitored for the formation of the desired product.

-

Workup involves cooling, quenching with water, and extraction with an organic solvent.

-

Purification is typically performed by column chromatography.

Conclusion

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are the most effective and widely applicable methods for its functionalization, offering high yields and broad substrate scope under relatively mild conditions. While the Ullmann condensation provides a viable alternative, particularly for ether synthesis, it often requires harsher conditions. Nucleophilic aromatic substitution is a less favorable pathway for this specific isomer but remains a possibility under forcing conditions. The choice of reaction pathway will depend on the desired final product and the functional group tolerance required for the specific synthetic route. This guide provides a foundational understanding of the reactivity of this compound, enabling researchers to effectively utilize this important building block in their synthetic endeavors.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. scirp.org [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 10. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-Bromo-5-phenoxypyridine (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-phenoxypyridine, a halogenated aromatic ether, serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, combining a pyridine ring with bromo and phenoxy substituents, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound, with a focus on its melting point and solubility, to support its application in research and development.

Core Physical Properties

The physical state of this compound is consistently reported as a clear oil at ambient temperature, which indicates a melting point below room temperature. While precise, experimentally determined values for the melting point and detailed solubility in a range of solvents are not extensively documented in publicly available literature, the following table summarizes the key physical data gathered from chemical suppliers and patent documentation.

| Property | Value | Source(s) |

| CAS Number | 28232-63-5 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO | [3] |

| Molecular Weight | 250.09 g/mol | [3] |

| Physical State | Clear Oil | [4] |

| Melting Point | Below room temperature (specific value not reported) | Inferred from physical state |

| Boiling Point | 311.6 ± 27.0 °C (Predicted) | |

| Density | 1.476 g/cm³ | [2] |

| Water Solubility | Soluble (qualitative) | [1] |

Solubility Profile

This compound is reported to be soluble in water[1]. While quantitative data is not available, its structural characteristics—a polar pyridine core and the presence of an ether linkage—suggest miscibility with a range of organic solvents. For practical applications, solubility is expected in common organic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Alcohols (e.g., Methanol, Ethanol)

-

Chlorinated solvents (e.g., Dichloromethane, Chloroform)

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran)

-

Aromatic hydrocarbons (e.g., Toluene)

It is crucial for researchers to experimentally determine the solubility in the specific solvent system to be used for their application.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the cited literature. However, standard methodologies for determining the melting point and solubility of a chemical compound are described below.

Melting Point Determination (for low-melting solids)

Given that this compound is an oil at room temperature, its melting point would be determined using a sub-ambient temperature apparatus.

Methodology:

-

A small sample of the compound is placed in a capillary tube.

-

The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).

-

The temperature of the bath is slowly increased.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Determination

A common method for determining the solubility of a compound in a specific solvent is the isothermal equilibrium method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solute.

-

A known volume of the filtrate is taken, and the solvent is evaporated.

-

The mass of the remaining solute is measured.

-

The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Role in Synthesis: An Experimental Workflow

This compound is a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized in the preparation of Wnt/β-catenin signaling pathway inhibitors[4]. The following diagram illustrates a generalized experimental workflow for such a synthetic application.

Caption: Synthetic workflow for a Wnt/β-catenin inhibitor.

This diagram outlines a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, where this compound is reacted with a suitable coupling partner (e.g., a boronic acid derivative) to form the carbon-carbon bond necessary for the final product. The crude product is then purified to yield the target inhibitor. This highlights the practical utility of this compound in the drug discovery process.

References

Synthesis and Characterization of 3-Bromo-5-phenoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis and characterization of 3-Bromo-5-phenoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide outlines a robust synthetic protocol based on the Ullmann condensation, details expected characterization data, and provides standardized experimental procedures.

Introduction

This compound is a substituted pyridine derivative featuring both a bromine atom and a phenoxy group. This unique combination of functional groups makes it a versatile intermediate for further chemical modifications. The bromine atom is amenable to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The phenoxy moiety influences the electronic properties and steric profile of the molecule, which can be crucial for tuning the biological activity or material properties of its derivatives.

Synthesis Pathway: Ullmann Condensation

The synthesis of this compound can be effectively achieved via a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this proposed route, 3,5-dibromopyridine is reacted with phenol in the presence of a copper(I) iodide catalyst and a suitable base. The reaction selectively substitutes one of the bromine atoms due to the stoichiometry of the reactants.

Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.

Summary of Reaction Parameters

The successful execution of the Ullmann condensation is dependent on the careful selection of the catalyst, base, and solvent. The following table summarizes the key parameters for this transformation.

| Parameter | Component / Condition | Role / Purpose |

| Aryl Halide | 3,5-Dibromopyridine | Pyridine core and bromine leaving group source |

| Nucleophile | Phenol | Source of the phenoxy group |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the C-O bond formation |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates phenol to form the active nucleophile |

| Solvent | Pyridine or DMF | High-boiling polar aprotic solvent to dissolve reactants |

| Temperature | 120 - 150 °C | Provides activation energy for the reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper catalyst |

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add anhydrous pyridine or DMF via syringe.

-

Reaction: Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the inorganic salts, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M aqueous NaOH to remove unreacted phenol, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-15 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

-

¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Chemical shifts are reported in ppm relative to CDCl₃ (δ 77.16).

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile into an ESI-MS or use GC-MS for analysis.

-

Analysis: Acquire the spectrum in positive ion mode. The presence of bromine should result in a characteristic M+ and M+2 isotopic pattern.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the liquid sample between two KBr plates or use an ATR accessory.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

-

Characterization Data

The following table summarizes the expected and reported physical and spectroscopic data for this compound.

| Property / Technique | Data |

| Molecular Formula | C₁₁H₈BrNO |

| Molecular Weight | 250.09 g/mol |

| Appearance | Liquid or low-melting solid |

| Boiling Point | 311.6 °C at 760 mmHg[1] |

| ¹H NMR (CDCl₃) | Expected: δ 8.3-8.5 (m, 2H, pyridine H2, H6), 7.5-7.7 (m, 1H, pyridine H4), 7.3-7.5 (m, 2H, phenoxy H-para/meta), 7.1-7.3 (m, 1H, phenoxy H-ortho), 7.0-7.1 (m, 2H, phenoxy H-ortho/meta) ppm. |

| ¹³C NMR (CDCl₃) | Expected: δ 155-160 (C-O), 145-150 (C-N), 140-145 (C-N), 130-135 (phenoxy C-para), 125-130 (phenoxy C-meta), 120-125 (phenoxy C-ortho), 118-122 (C-Br), 115-120 (pyridine C-H) ppm. |

| Mass Spec. (EI) | Expected: m/z 249/251 ([M]⁺, Br isotopes), 170 ([M-Br]⁺), 142 ([M-Br-CO]⁺), 77 ([C₆H₅]⁺). |

| FT-IR (neat) | Expected: 3100-3000 cm⁻¹ (Ar C-H str.), 1580-1560 cm⁻¹ (C=C/C=N str.), 1250-1200 cm⁻¹ (Ar C-O-C asym. str.), 1050-1000 cm⁻¹ (Ar C-O-C sym. str.), 600-500 cm⁻¹ (C-Br str.).[2][3] |

Note: NMR data is predicted based on analysis of similar structures, such as 3-bromo-5-methoxypyridine and other phenoxypyridines, as specific literature data was not available.[4]

Overall Experimental Workflow

The logical flow from synthesis to final characterization is crucial for obtaining and verifying the target compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Background of Substituted Phenoxypyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted phenoxypyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and potent activity across a range of therapeutic targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this privileged structure. With a focus on its role as a modulator of critical signaling pathways, this document offers detailed experimental protocols, quantitative biological data, and a comprehensive overview of the structure-activity relationships that govern its efficacy.

Discovery and Background

The journey of substituted phenoxypyridines from novel chemical entities to promising clinical candidates has been driven by their unique structural features. The ether linkage between a substituted pyridine and a phenyl ring provides a flexible yet constrained conformation, allowing for optimal interactions with the binding sites of various proteins. This scaffold has proven particularly effective in the realm of kinase inhibition, where it has been successfully employed to target key enzymes implicated in cancer and other diseases.

Initial discoveries highlighted the potential of phenoxypyridine derivatives as potent inhibitors of receptor tyrosine kinases such as c-Met and Flt-3, which are often dysregulated in various malignancies.[1] Subsequent research expanded their therapeutic potential to other target classes, including the sodium-calcium exchanger (NCX), demonstrating the broad applicability of this chemical framework.[2] The core structure's amenability to synthetic modification has allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of numerous derivatives with diverse biological activities.

Synthetic Methodologies

The cornerstone of synthesizing the phenoxypyridine core is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[3] This versatile reaction allows for the efficient formation of the diaryl ether bond, providing a convergent and modular approach to a wide array of substituted phenoxypyridines.

General Experimental Protocol: Ullmann Condensation for the Synthesis of 2-Substituted-4-Phenoxypyridines

This protocol outlines a general procedure for the synthesis of a 2-substituted-4-phenoxypyridine derivative, a common intermediate in the development of kinase inhibitors.

Materials:

-

2-Substituted-4-chloropyridine

-

Substituted phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the 2-substituted-4-chloropyridine (1.0 eq), substituted phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous N,N-dimethylformamide to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-phenoxypyridine.

Experimental Workflow for Ullmann Condensation

Caption: Workflow for the Ullmann condensation synthesis.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of substituted phenoxypyridines is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. Extensive SAR studies have been conducted to optimize their inhibitory potency against various targets.

Kinase Inhibition

Substituted phenoxypyridines have demonstrated potent inhibitory activity against several kinases, including c-Met, Flt-3, and JNK. The following tables summarize the in vitro activity of representative compounds.

Table 1: Inhibitory Activity of 2-Substituted-4-Phenoxypyridine Derivatives against c-Met and Flt-3 Kinases

| Compound ID | R1 (at C2 of Pyridine) | R2 (on Phenoxy Ring) | c-Met IC50 (nM) | Flt-3 IC50 (nM) | Reference |

| 39 | n-Propyl | 4-Fluoro | 2.61 | 2.18 | [1] |

| Tepotinib derivative (R, S)-12a | (structure-specific) | (structure-specific) | - | - | [2] |

| Cabozantinib bioisostere 4 | (structure-specific) | (structure-specific) | 4.9 | - | [4] |

| Pyrazolo[3,4-b]pyridine derivative II | (structure-specific) | - | <1000 | - | [5] |

| Capmatinib (INC280) | (structure-specific) | (structure-specific) | 0.6 | - | [6] |

| Savolitinib (AZD6094) | (structure-specific) | (structure-specific) | 3-5 | - | [6] |

| Tepotinib | (structure-specific) | (structure-specific) | 1.7 | - | [6] |

| Triazolothiadiazole derivative 21 | (structure-specific) | (structure-specific) | 25 | >4000 | [7] |

SAR Insights for Kinase Inhibition:

-

Substitution at the 2-position of the pyridine ring: Small alkyl groups, such as an n-propyl group, have been shown to be favorable for potent c-Met and Flt-3 inhibition.[1]

-

Substitution on the phenoxy ring: Electron-withdrawing groups, particularly at the 4-position of the phenyl ring (e.g., 4-Fluoro), generally enhance inhibitory activity.[1]

-

Bioisosteric replacements: Replacing the central benzene ring of known kinase inhibitors like cabozantinib with a pyridine ring can maintain or even improve potency.[4]

Signaling Pathways Modulated by Phenoxypyridine Kinase Inhibitors

The therapeutic effects of phenoxypyridine kinase inhibitors stem from their ability to block the signaling cascades downstream of their target kinases.

c-Met Signaling Pathway

Caption: c-Met signaling pathway and its inhibition.

Flt-3 Signaling Pathway

Caption: Flt-3 signaling pathway and its inhibition.

JNK Signaling Pathway

Caption: JNK signaling pathway and its inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of substituted phenoxypyridines against a target kinase.

Materials:

-

Recombinant kinase (e.g., c-Met, Flt-3)

-

Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (substituted phenoxypyridines)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the recombinant kinase to each well (except negative controls).

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for the in vitro kinase inhibition assay.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes the determination of the antiproliferative activity of substituted phenoxypyridines against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HT-29, H460, U87MG)

-

Cell culture medium and supplements

-

Test compounds (substituted phenoxypyridines)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

Substituted phenoxypyridines represent a highly successful and versatile scaffold in drug discovery. Their straightforward synthesis, coupled with the ability to systematically modify their structure to optimize biological activity, has led to the development of potent inhibitors for a range of therapeutic targets. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of this remarkable chemical class. The continued investigation of substituted phenoxypyridines holds great promise for the discovery of novel and effective therapies for various diseases.

References

- 1. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Narrative review: mesenchymal-epithelial transition inhibitors—meeting their target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-phenoxypyridine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-phenoxypyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The phenoxy group at the 5-position contributes to the overall lipophilicity and can engage in key interactions with biological targets. This document provides detailed application notes, experimental protocols, and conceptual frameworks for utilizing this compound in the discovery and development of novel therapeutic agents, with a particular focus on kinase inhibitors.

Key Applications in Drug Discovery

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders. The pyridine core can act as a hinge-binder in the ATP-binding site of many kinases, while the substituents introduced at the 3-position can be tailored to achieve potency and selectivity for specific kinase targets.

Derivatives of this compound are promising candidates for inhibitors of several key kinases, including:

-

p38 Mitogen-Activated Protein (MAP) Kinase: A key mediator of the inflammatory response.

-

Spleen Tyrosine Kinase (Syk): Involved in immune receptor signaling and a target for autoimmune and inflammatory diseases.

-

Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that play roles in cell growth, differentiation, and survival.

-

Bruton's Tyrosine Kinase (Btk): A critical enzyme in B-cell development and activation, making it a target for B-cell malignancies and autoimmune diseases.

Data Presentation: In Vitro Inhibitory Activity of 3-(Aryl)-5-phenoxypyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a representative set of hypothetical 3-(Aryl)-5-phenoxypyridine derivatives against key kinase targets. This data is illustrative and serves to demonstrate the potential of this scaffold. Actual inhibitory activities would be determined experimentally.

| Compound ID | R-Group (at 3-position) | p38α IC50 (nM) | Syk IC50 (nM) | Src IC50 (nM) | Btk IC50 (nM) |

| BPP-1 | Phenyl | 150 | 250 | 80 | 120 |

| BPP-2 | 4-Fluorophenyl | 120 | 200 | 65 | 95 |

| BPP-3 | 4-Methoxyphenyl | 180 | 300 | 110 | 150 |

| BPP-4 | 3-Aminophenyl | 95 | 150 | 50 | 70 |

| BPP-5 | Pyridin-4-yl | 70 | 110 | 40 | 55 |

| BPP-6 | Thiophen-3-yl | 210 | 350 | 150 | 200 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the synthesis of 3-(Aryl)-5-phenoxypyridine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(Aryl)-5-phenoxypyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: p38α)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Synthesized 3-(Aryl)-5-phenoxypyridine derivatives

-

Recombinant human p38α kinase

-

ATP

-

Biotinylated substrate peptide (e.g., Biotin-MEF2A)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound solution (or DMSO for control wells).

-

Initiate the kinase reaction by adding a solution of p38α kinase and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of 3-(Aryl)-5-phenoxypyridine derivatives.

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by 3-(Aryl)-5-phenoxypyridine derivatives.

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of Btk and its inhibition.

Conclusion

This compound is a highly attractive starting material for the development of novel small molecule therapeutics, particularly kinase inhibitors. The synthetic accessibility of a wide range of derivatives via robust cross-coupling chemistry, combined with the favorable properties of the phenoxypyridine scaffold, provides a strong foundation for lead discovery and optimization campaigns. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in harnessing the potential of this versatile building block to address unmet medical needs.

Application Notes and Protocols for Suzuki Coupling Reaction of 3-Bromo-5-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-5-phenoxypyridine with various arylboronic acids to synthesize 3-phenoxy-5-arylpyridine derivatives, which are valuable scaffolds in medicinal chemistry.

The reactivity of this compound in Suzuki couplings is influenced by the electronic properties of the pyridine ring and the phenoxy group. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biaryl products.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar aryl bromides and pyridines.[3][4][5]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | Est. 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | Est. 80-90 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | Est. 88-98 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (3:1) | 110 | 6 | Est. 75-85 |

Estimated yields are based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions and may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water in a 4:1 ratio (e.g., 5 mL of toluene and 1.25 mL of water per 1 mmol of this compound) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenoxy-5-arylpyridine product.

-

Characterization: Characterize the final product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for the Synthesis of Drug Analogues Using 3-Bromo-5-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of drug analogues utilizing 3-Bromo-5-phenoxypyridine as a key starting material. This versatile building block, featuring a pyridine core with a strategically positioned bromine atom and a phenoxy group, serves as an excellent scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities, while the phenoxy group at the 5-position can be tailored to modulate the physicochemical and pharmacological properties of the final compounds.

This document outlines detailed experimental protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These methodologies allow for the synthesis of a wide array of biaryl and N-aryl pyridine derivatives, which are common motifs in potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Applications in Drug Discovery

Derivatives of this compound are of significant interest in the development of targeted therapies, particularly as inhibitors of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies, including cancer. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, effectively competing with ATP for the enzyme's binding pocket.

Potential Kinase Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibitors of VEGFR can effectively block this process, leading to the starvation of tumors.

-

Bcr-Abl Tyrosine Kinase: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML).[2] Specific inhibitors of this kinase have revolutionized the treatment of CML.

Synthetic Methodologies

The bromine atom on the this compound ring is readily displaced using palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-phenoxypyridine Analogues

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-